molecular formula C33H56N4OS2 B033811 4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol CAS No. 991-84-4

4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol

Cat. No. B033811
CAS RN: 991-84-4
M. Wt: 589 g/mol
InChI Key: QRLSTWVLSWCGBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to the specified compound involves intricate chemical reactions. For example, derivatives of sym-triazine containing fragments of a sterically-hindered phenol from 2,4-bis(trichloromethyl)-sym-triazines have been synthesized, showing the complexity and versatility of reactions involving triazine and phenol units under various conditions (Kelarev et al., 1988).

Molecular Structure Analysis

The molecular structure of related compounds showcases a high degree of planarity and intramolecular hydrogen bonding, contributing to the stability of these molecules. For instance, a study on a NaI complex with triazinide ligand exhibits a planar structure stabilized by intramolecular hydrogen bonds (Shibata & Mizuguchi, 2010).

Chemical Reactions and Properties

Chemical reactions involving the synthesis of triazine derivatives demonstrate the reactivity of the triazine ring, especially when combined with various amino and hydroxy derivatives. These reactions often result in the substitution of trichloromethyl groupings, indicating the reactive nature of these molecules (Kelarev et al., 1988).

Physical Properties Analysis

The physical properties of these compounds, including solubility and thermal stability, are notable. Compounds such as polyimides derived from related diamine monomers exhibit excellent solubility, thermal stability, and low dielectric constants, making them of interest in various applications (Yang, Su, & Chiang, 2006).

Chemical Properties Analysis

The chemical properties of triazine and its derivatives are characterized by their reaction versatility. For instance, triazine-stilbene fluorescent brighteners incorporating monophenolic antioxidants demonstrate unique properties such as fastness and whiteness, highlighting the chemical adaptability of triazine-based compounds (Um, Kang, & Lee, 2005).

Scientific Research Applications

Synthesis and Properties

  • Triazine-Stilbene Fluorescent Brighteners

    Triazine derivatives substituted with 4-amino-2,6-di-tert-butylphenol have been synthesized and characterized for their physical properties, including fastness test and whiteness measurement, in the context of fluorescent brighteners (Um, Kang, & Lee, 2005).

  • Hydrogen-Bond Networks and Organocatalysts

    Research on 4,6-dialkyl-2-amino-1,3,5-triazines explored their use as building blocks for chiral thiourea organocatalysts, highlighting the formation of hydrogen-bond networks and the synthesis of various derivatives (Xiao, Pöthig, & Hintermann, 2015).

  • Lanthanide Complexation Studies

    A study on terdentate ligands containing two 1,3,5-triazine moieties, such as 2,6-bis(4,6-di-pivaloylamino-1,3,5-triazin-2-yl)-pyridine, focused on solvent extraction properties and metal ion complexation, revealing insights into the electronic properties of the ligands (Drew et al., 2004).

  • Surfactant Synthesis and Properties

    Synthesis and surface activity analysis of anionic gemini surfactants derived from cyanuric chloride, like Sodium 4,6-(2-(N,N-bis-octylamino)-1,3,5-Triazine-4,6-yl-amino) ethane sulfonate, were conducted, showing their potential application in various industrial sectors (Hu, Zhu, Wang, & Cao, 2016).

  • Peptide Synthesis Coupling Reagents

    Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether has been investigated as a coupling reagent for peptide synthesis, demonstrating its effectiveness in synthesizing peptides with high yield and purity (Jastrząbek et al., 2013).

  • Binuclear Nickel Complexes

    Research on binuclear nickel complexes using amino-thiophenolate ligand with triazine moieties has been conducted, focusing on their synthesis, characterization, crystal structure, and magnetic properties (Lehmann et al., 2013).

  • Physico-Chemical Investigation

    A study on bis-azomethine, synthesized from 2,6-diformyl-4-tert-butylphenol, explored its structure and potential application in dye-sensitized solar cells (Tsaturyan et al., 2015).

  • Triazine Synthesis Affecting Cell Differentiation

    Research on the one-pot synthesis of triazines as potential agents for cell differentiation was conducted, showcasing the development of structural analogs of 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoic acid (Linder, Schnürch, & Mihovilovic, 2018).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302, H312, H332 . The precautionary statements include P261, P264, P280, P301+P312, P302+P352+P312, P304+P340+P312 .

properties

IUPAC Name

4-[[4,6-bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino]-2,6-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H56N4OS2/c1-9-11-13-15-17-19-21-39-30-35-29(36-31(37-30)40-22-20-18-16-14-12-10-2)34-25-23-26(32(3,4)5)28(38)27(24-25)33(6,7)8/h23-24,38H,9-22H2,1-8H3,(H,34,35,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLSTWVLSWCGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSC1=NC(=NC(=N1)NC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)SCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H56N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052662
Record name 4-{[4,6-Bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino}-2,6-di-tert-butylphenol
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Molecular Weight

589.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid
Record name Phenol, 4-[[4,6-bis(octylthio)-1,3,5-triazin-2-yl]amino]-2,6-bis(1,1-dimethylethyl)-
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Product Name

4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol

CAS RN

991-84-4
Record name 2,4-Bis-(n-octylthio)-6-(4-hydroxy-3′,5′-di-tert-butylanilino)-1,3,5-triazine
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Record name Phenol, 4-((4,6-bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-bis(1,1-dimethylethyl)-
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Record name Phenol, 4-[[4,6-bis(octylthio)-1,3,5-triazin-2-yl]amino]-2,6-bis(1,1-dimethylethyl)-
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Record name 4-{[4,6-Bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino}-2,6-di-tert-butylphenol
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Record name 2,6-di-tert-butyl-4-(4,6-bis(octylthio)-1,3,5-triazin-2-ylamino)phenol
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Record name 2,6-DI-TERT-BUTYL-4-(4,6-BIS(OCTYLTHIO)-1,3,5-TRIAZIN-2-YLAMINO)PHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol
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4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol
Reactant of Route 6
4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol

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